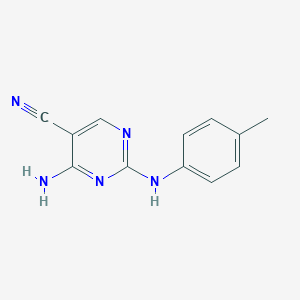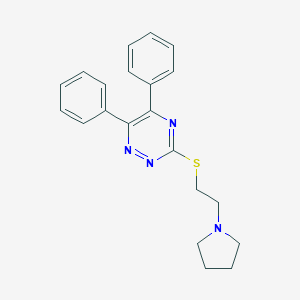
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile can prevent the activation and proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, it has demonstrated potent antitumor activity and has been well-tolerated in animal models. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also been shown to reduce disease activity in animal models of autoimmune diseases.
实验室实验的优点和局限性
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its high cost and limited availability may be a limitation for some researchers.
未来方向
There are several potential future directions for research on 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, including:
1. Further clinical trials to evaluate its safety and efficacy in treating various types of cancer and autoimmune diseases.
2. Combination therapy studies to evaluate the potential synergistic effects of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile with other drugs.
3. Studies to identify biomarkers that can predict response to 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile treatment.
4. Preclinical studies to investigate the potential use of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a useful tool for studying B cell signaling pathways, and further research is needed to fully understand its potential therapeutic benefits.
合成方法
The synthesis of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile involves several steps, starting with the reaction of 4-aminopyrimidine-5-carbonitrile with 4-chloro-2-methylaniline to form 4-amino-2-(4-methylphenylamino)pyrimidine-5-carbonitrile. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile.
科学研究应用
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has shown potential as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting specific enzymes involved in cell signaling pathways, which can lead to the death of cancer cells. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus by suppressing the immune system.
属性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
4-amino-2-(4-methylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-8-2-4-10(5-3-8)16-12-15-7-9(6-13)11(14)17-12/h2-5,7H,1H3,(H3,14,15,16,17) |
InChI 键 |
BWXNCCNUQUACHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)